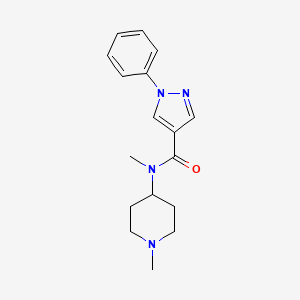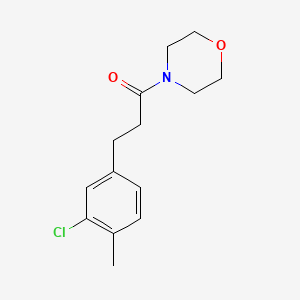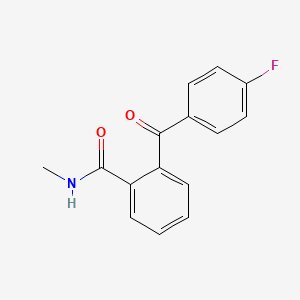
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide, also known as CCPA, is a synthetic compound that has been widely used in scientific research due to its unique pharmacological properties. CCPA belongs to a class of compounds known as adenosine analogs, which have been shown to have potent effects on the central nervous system, cardiovascular system, and immune system.
Mécanisme D'action
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide acts as an adenosine receptor agonist, specifically targeting the A1 and A3 adenosine receptors. Adenosine receptors are G protein-coupled receptors that are widely distributed throughout the body. Activation of adenosine receptors leads to a variety of physiological effects, including vasodilation, inhibition of neurotransmitter release, and modulation of the immune response. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have potent effects on these physiological processes, making it a valuable tool for studying adenosine receptor function.
Biochemical and Physiological Effects:
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce vasodilation in isolated blood vessels, decrease heart rate and blood pressure, and inhibit neurotransmitter release in the brain. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has also been shown to modulate the immune response by inhibiting the release of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. These effects make N-(4-chloro-3-cyanophenyl)-2-methylpropanamide a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is its high potency and selectivity for adenosine receptors. This makes it a valuable tool for studying the role of adenosine receptors in various physiological and pathological conditions. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also relatively easy to synthesize and purify, making it suitable for large-scale production. However, N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has some limitations for lab experiments. It has a relatively short half-life, which can make it difficult to study its long-term effects. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide is also highly lipophilic, which can make it difficult to solubilize in aqueous solutions.
Orientations Futures
There are several future directions for research on N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. One area of research is the development of new drugs that target adenosine receptors. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to develop new adenosine receptor agonists and antagonists. Another area of research is the role of adenosine receptors in cancer. Adenosine receptors have been shown to play a role in tumor growth and metastasis, and N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in cancer. Finally, there is ongoing research on the role of adenosine receptors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used to study the role of adenosine receptors in these diseases and may have potential therapeutic applications.
Méthodes De Synthèse
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-chloro-3-cyanophenylacetic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-(4-chloro-3-cyanophenyl)-2-methylpropanamide. The synthesis of N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been optimized to yield high purity and high yields, making it suitable for large-scale production.
Applications De Recherche Scientifique
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been extensively studied in scientific research due to its unique pharmacological properties. It has been shown to have potent effects on the central nervous system, cardiovascular system, and immune system. N-(4-chloro-3-cyanophenyl)-2-methylpropanamide has been used as a tool compound to study the role of adenosine receptors in various physiological and pathological conditions. It has also been used to investigate the mechanism of action of adenosine analogs and to develop new drugs that target adenosine receptors.
Propriétés
IUPAC Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c1-7(2)11(15)14-9-3-4-10(12)8(5-9)6-13/h3-5,7H,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEFENKLOQTTAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-cyanophenyl)-2-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]propanamide](/img/structure/B7473355.png)
![N-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-2,3-dimethylbenzamide](/img/structure/B7473366.png)

![1-[4-[2-(2-Fluorophenyl)acetyl]piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B7473371.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N,2,4-trimethylbenzamide](/img/structure/B7473381.png)



